molecular formula C24H20BrN3O5 B12033977 [2-methoxy-4-[(E)-[[2-(2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate CAS No. 764657-07-0

[2-methoxy-4-[(E)-[[2-(2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

Cat. No.: B12033977
CAS No.: 764657-07-0
M. Wt: 510.3 g/mol
InChI Key: GSLRWODUMMHKBK-VULFUBBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-methoxy-4-[(E)-[[2-(2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of methoxy, hydrazinylidene, and bromobenzoate groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methoxy-4-[(E)-[[2-(2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate typically involves multiple steps. One common method includes the reaction of 2-methoxy-4-formylphenyl 3-bromobenzoate with 2-(2-methylanilino)-2-oxoacetyl hydrazine under specific conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

[2-methoxy-4-[(E)-[[2-(2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

[2-methoxy-4-[(E)-[[2-(2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-methoxy-4-[(E)-[[2-(2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-methoxy-4-[(E)-[[2-(2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate apart from similar compounds is its specific substitution pattern and the presence of the bromobenzoate group.

Properties

CAS No.

764657-07-0

Molecular Formula

C24H20BrN3O5

Molecular Weight

510.3 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C24H20BrN3O5/c1-15-6-3-4-9-19(15)27-22(29)23(30)28-26-14-16-10-11-20(21(12-16)32-2)33-24(31)17-7-5-8-18(25)13-17/h3-14H,1-2H3,(H,27,29)(H,28,30)/b26-14+

InChI Key

GSLRWODUMMHKBK-VULFUBBASA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.